2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro-hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The trifluoromethyl and fluoro-hydroxyphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-hydroxyphenyl)-ethanone: Similar structure but lacks the additional fluorine atom on the aromatic ring.
2,2,2-Trifluoro-1-(3-methoxy-4-hydroxyphenyl)-ethanone: Contains a methoxy group instead of a fluorine atom.
2,2,2-Trifluoro-1-(3-chloro-4-hydroxyphenyl)-ethanone: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-hydroxy-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and fluoro-hydroxyphenyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high specificity and stability.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAKZXHOKCUZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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